molecular formula C7H6ClFO B1593018 2-Chloro-1-fluoro-3-methoxybenzene CAS No. 446-60-6

2-Chloro-1-fluoro-3-methoxybenzene

Cat. No. B1593018
CAS RN: 446-60-6
M. Wt: 160.57 g/mol
InChI Key: HJWRNOKDBGWGMF-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoro-3-methoxybenzene is a chemical compound with the molecular formula C7H6ClFO . It has a molecular weight of 160.57 g/mol . The IUPAC name for this compound is 2-chloro-1-fluoro-3-methoxybenzene .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1-fluoro-3-methoxybenzene consists of a benzene ring with chlorine (Cl), fluorine (F), and methoxy (OCH3) substituents . The InChI code for this compound is 1S/C7H6ClFO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-1-fluoro-3-methoxybenzene include its molecular weight (160.57 g/mol), molecular formula (C7H6ClFO), and IUPAC name (2-chloro-1-fluoro-3-methoxybenzene) . Additional properties such as solubility, melting point, boiling point, etc., are not provided in the search results.

Scientific Research Applications

Charge Control in SNAr Reactions

Research has highlighted the charge control in the nucleophilic aromatic substitution (SNAr) reactions involving compounds like 2-Chloro-1-fluoro-3-methoxybenzene. The studies demonstrate how meta substitution relative to activating groups like nitro in dihalogenonitrobenzenes can be influenced by the type of nucleophile used, showcasing the orbital-controlled processes and charge-controlled reactions in these chemical transformations (Cervera, Marquet, & Martin, 1996).

Fluorogenic Aldehyde Monitoring

In the context of monitoring aldol reactions, a new fluorogenic aldehyde bearing a 1,2,3-triazole moiety has been developed. This compound, closely related to 2-Chloro-1-fluoro-3-methoxybenzene, provides a method to observe reaction progress through changes in fluorescence, aiding in the screening and evaluation of reaction conditions and catalysts (Guo & Tanaka, 2009).

Cobalt-Catalysed Carbonylation

The cobalt-catalyzed methoxycarbonylation of polysubstituted halobenzenes, including those with fluorine and chlorine substituents, has been explored for the synthesis of fluorinated benzoic acids. This research outlines a versatile method for producing various fluorobenzoic acid derivatives, indicating the robustness of fluorine substituents in these reactions (Boyarskiy, Fonari, Khaybulova, Gdaniec, & Simonov, 2010).

Photochemistry and Electronic Structures

Studies on the photochemistry of aromatic diazo compounds and the electronic structures of substituted benzenediazonium cations, including m-substituted compounds similar to 2-Chloro-1-fluoro-3-methoxybenzene, reveal insights into the effects of electron-donating groups on the electronic absorption spectra and molecular orbital calculations. This research contributes to understanding the electronic properties and reactivity of such compounds (Sukigara & Kikuchi, 1967).

Organometallic Chemistry and Solvent Effects

Fluorinated benzenes, including those with methoxy groups, are recognized for their use in organometallic chemistry and catalysis, serving as solvents or ligands in transition-metal complexes. The influence of fluorine on the binding strength and the reactivity of such compounds provides valuable insights for their application in organic synthesis and catalysis (Pike, Crimmin, & Chaplin, 2017).

properties

IUPAC Name

2-chloro-1-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWRNOKDBGWGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648639
Record name 2-Chloro-1-fluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-fluoro-3-methoxybenzene

CAS RN

446-60-6
Record name 2-Chloro-1-fluoro-3-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-fluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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